molecular formula C8H11NO3 B13080580 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid

3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13080580
M. Wt: 169.18 g/mol
InChI Key: FCSBELVJJXXUEM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid typically involves the formation of the bicyclic core through intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic framework . Another approach involves the epoxide ring opening with ammonia, followed by nucleophilic attack of the amine to the ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of flow chemistry techniques to enhance reaction efficiency and yield. Additionally, the use of palladium-catalyzed reactions and photochemical transformations can be employed to achieve high purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the bicyclic core, such as alkylated, acylated, and hydroxylated compounds .

Mechanism of Action

The mechanism of action of 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. Its unique bicyclic structure allows it to bind to specific active sites, thereby influencing the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid is unique due to its oxo and carboxylic acid functional groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-6-3-5-1-2-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

FCSBELVJJXXUEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC(=O)N2)C(=O)O

Origin of Product

United States

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